1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid
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Description
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid is a compound with the molecular formula C20H19NO5 and a molecular weight of 353.3738 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a carboxylic acid group and a hydroxy group attached to it. The FMOC (fluorenylmethyloxycarbonyl) group is also attached to the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, they can participate in Fmoc-based peptide synthesis, a process used in the creation of peptide-based drugs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.3738 . Detailed physical and chemical properties such as density, boiling point, and melting point are not provided in the searched resources.Future Directions
Pyrrolidine derivatives, including 1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid, have significant potential in drug discovery. They can be used to create complex molecular architectures, and their structures can be fine-tuned to efficiently catalyze transformations . Future research may focus on exploring these potentials further.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYYVTUCHIRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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